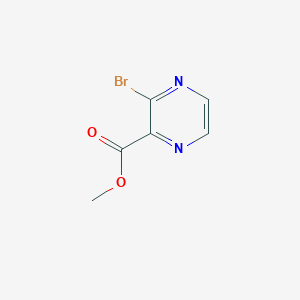

Methyl 3-Bromopyrazine-2-carboxylate

Description

Context within Halogenated Pyrazine (B50134) Derivatives

Methyl 3-bromopyrazine-2-carboxylate belongs to the class of halogenated pyrazine derivatives. Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms in a 1,4-orientation. mdpi.comnih.gov The introduction of a halogen atom, in this case, bromine, onto the pyrazine ring is a crucial synthetic strategy. This halogen serves as a versatile functional handle, enabling a wide array of subsequent chemical transformations. Specifically, the bromine atom can be readily substituted or participate in various cross-coupling reactions, making halogenated pyrazines valuable intermediates in organic synthesis. tandfonline.com

Significance in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental components in medicinal chemistry as their structures are prevalent in a vast number of bioactive molecules and pharmaceuticals. mdpi.comtandfonline.comnih.gov The pyrazine nucleus is a key pharmacophore found in numerous clinically used drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. mdpi.comnih.govtandfonline.comnih.govbenthamdirect.com The presence of the two nitrogen atoms allows for hydrogen bonding and other polar interactions, which can enhance the binding of these molecules to biological targets like proteins. nih.govresearchgate.netacs.org this compound, with its reactive bromine atom and modifiable ester group, is therefore a significant compound for the development of new pyrazine-based therapeutic agents. nih.govresearchgate.net

Role as a Precursor in Advanced Chemical Synthesis

The primary role of this compound in modern research is as a precursor or building block for constructing more elaborate molecular architectures. calpaclab.com The bromine atom on the electron-deficient pyrazine ring makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. tandfonline.com

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrazine with an organoboron compound (like a boronic acid) to form a new carbon-carbon bond. researchgate.netresearchgate.netwikipedia.org This is a widely used method for synthesizing biaryl and heteroaryl compounds. acs.orgmdpi.com

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing amine functionalities. tandfonline.com

Other Coupling Reactions: The compound can also participate in other palladium-catalyzed reactions like Stille, Heck, and Sonogashira couplings to create diverse molecular scaffolds.

The methyl ester group provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual functionality makes this compound a highly adaptable precursor for creating libraries of novel pyrazine derivatives for screening in drug discovery and materials science. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMITUAXQMWSHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536650 | |

| Record name | Methyl 3-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-02-9 | |

| Record name | Methyl 3-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Elucidation of Methyl 3 Bromopyrazine 2 Carboxylate

Nucleophilic Aromatic Substitution Reactions

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is further amplified by the electron-withdrawing methyl carboxylate group at the C2 position. Consequently, the pyrazine ring is highly activated towards nucleophilic aromatic substitution (SNAr), where the bromide at the C3 position acts as a good leaving group. wikipedia.orgpressbooks.publibretexts.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the Meisenheimer intermediate, thus facilitating the reaction. libretexts.orgmasterorganicchemistry.com

Common nucleophiles used in SNAr reactions with substrates like methyl 3-bromopyrazine-2-carboxylate include amines, alkoxides, and thiols. For instance, the displacement of the bromide with a fluoride (B91410) ion is a key step in the synthesis of certain antiviral agents. nih.govnih.gov The reactivity of pyridines and pyrazines in SNAr reactions is often enhanced compared to their benzene (B151609) analogues because the ring nitrogen atoms can effectively delocalize the negative charge of the intermediate. wikipedia.org

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| F⁻ (e.g., KF, CsF) | 3-Fluoropyrazine derivative | Aprotic polar solvent (e.g., DMSO, DMF), elevated temperature |

| RO⁻ (e.g., NaOMe) | 3-Alkoxypyrazine derivative | Corresponding alcohol as solvent or aprotic solvent |

| R₂NH (e.g., Piperidine) | 3-Aminopyrazine derivative | Solvent (e.g., EtOH, Dioxane), often with a base |

| RS⁻ (e.g., NaSMe) | 3-(Alkylthio)pyrazine derivative | Polar solvent (e.g., DMF) |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are extensively used to functionalize aryl halides. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a widely used method for forming biaryl structures or for attaching alkyl and alkenyl groups to the pyrazine ring. The base is crucial for activating the organoboron species to facilitate transmetalation. organic-chemistry.org

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples this compound with a terminal alkyne. wikipedia.orgscirp.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base (which also often serves as the solvent). wikipedia.orgorganic-chemistry.orgresearchgate.net The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyrazine with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-synthesis.com The choice of ligand is critical and often involves bulky, electron-rich phosphines that promote both the oxidative addition and the final reductive elimination steps. organic-synthesis.com For substrates like 3-halo-2-aminopyridines, which are structurally similar, specific ligands such as RuPhos and BrettPhos have been shown to be highly effective. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Sonogashira | R-C≡CH | C-C(sp) | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃/ligand, Pd(OAc)₂/ligand | NaOᵗBu, K₂CO₃, LiHMDS |

While palladium is the most common catalyst for these transformations, other transition metals can also be employed.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-N, C-O, and C-S bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates. Copper catalysis is effective in reactions of aromatic bromo-carboxylates with various nucleophiles. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are a more economical alternative to palladium and have gained significant attention for cross-coupling reactions. researchgate.net They can effectively couple aryl bromides with a variety of partners, including organometallic reagents and amines, often exhibiting unique reactivity and selectivity. udel.eduescholarship.org

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of the title compound can undergo typical ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromopyrazine-2-carboxylic acid, under either acidic or basic conditions. Base-mediated hydrolysis, using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is common.

Transesterification: In the presence of an alcohol (R'-OH) and an acid or base catalyst, the methyl ester can be converted to a different ester (e.g., ethyl, propyl) via transesterification. This equilibrium-driven process is typically pushed toward the product by using the new alcohol as a solvent.

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | 1. NaOH(aq) or LiOH(aq) 2. H₃O⁺ | 3-Bromopyrazine-2-carboxylic acid |

| Transesterification | R'-OH, H⁺ or RO⁻ catalyst | This compound |

Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring

Electrophilic aromatic substitution (EAS) is a reaction characteristic of electron-rich aromatic systems like benzene. fiveable.memasterorganicchemistry.com The pyrazine ring, however, is highly electron-deficient due to the two ring nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. youtube.commasterorganicchemistry.com This deactivation is further intensified by the presence of the electron-withdrawing methyl carboxylate group.

As a result, this compound is generally considered inert to standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Such transformations would require exceptionally harsh conditions and are not a synthetically useful pathway for this class of compounds.

Radical Reactions Involving Bromopyrazine Moieties

The carbon-bromine bond on the pyrazine ring can participate in radical reactions. For instance, the synthesis of related compounds, such as methyl 3-amino-6-bromopyrazine-2-carboxylate, can be achieved by treating the parent aminopyrazine with a radical brominating agent like N-bromosuccinimide (NBS). nih.gov This suggests that the C-Br bond can be formed via a radical pathway.

Conversely, the C-Br bond can undergo homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN with reagents like Bu₃SnH) to generate a pyrazinyl radical. This radical intermediate can then be trapped or participate in subsequent propagation steps, such as cyclizations or addition reactions.

Mechanistic Studies of Reaction Pathways

The mechanistic pathways of reactions involving this compound are often investigated through a combination of kinetic studies, reaction profiling, and the identification of key intermediates. These studies are fundamental to optimizing reaction conditions and expanding the synthetic utility of this pyrazine derivative. Given its structure as an electron-deficient heteroaryl halide, it readily participates in various transition-metal-catalyzed cross-coupling reactions.

Kinetic investigations into reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions, are essential for understanding reaction rates and the factors that influence them. While specific kinetic data for this exact molecule is not extensively published, the general principles derived from studies of similar aryl bromides are applicable.

Reaction profiling, often monitored in real-time by techniques such as ¹H NMR or gas chromatography, allows for the tracking of the consumption of starting materials and the formation of products over time. This data is used to determine the reaction order, rate constants, and activation energies. For a typical Suzuki-Miyaura coupling, the reaction is often found to be first-order with respect to the aryl halide and the palladium catalyst.

The rate of these cross-coupling reactions is significantly influenced by several factors:

Catalyst System: The choice of palladium precursor and the nature of the supporting ligands are critical. Electron-rich and sterically hindered phosphine ligands, for example, can accelerate the rate-determining oxidative addition and reductive elimination steps.

Base: In Suzuki-Miyaura reactions, the base plays a crucial role in the transmetalation step, activating the organoboron species. The strength and solubility of the base can significantly affect the reaction kinetics.

Table 1: Representative Kinetic Parameters for a Suzuki-Miyaura Reaction of an Aryl Bromide This table presents typical data that would be obtained from kinetic studies of cross-coupling reactions involving compounds structurally similar to this compound.

| Parameter | Value | Method of Determination |

| Reaction Order (Aryl Bromide) | 1 | Method of Initial Rates |

| Reaction Order (Palladium Catalyst) | 1 | Method of Initial Rates |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ at 80 °C | Reaction Profiling (¹H NMR) |

| Activation Energy (Ea) | 75 kJ/mol | Arrhenius Plot |

The elucidation of a reaction mechanism is heavily dependent on the identification and characterization of transient intermediates. For reactions involving this compound, particularly palladium-catalyzed cross-couplings, the catalytic cycle is proposed to proceed through several key intermediates. researchgate.netnih.gov The general mechanism involves an initial oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.netnih.govresearchgate.net

Oxidative Addition Intermediate: The first key intermediate is the Pd(II) species formed by the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst. This organopalladium complex is a critical step in the catalytic cycle. researchgate.net In-situ NMR studies on similar Heck reactions have successfully identified analogous [Pd(Br)(Aryl)(PR₃)₂] complexes. researchgate.net

Transmetalation Intermediate: In Suzuki-Miyaura reactions, the subsequent step involves transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. Mechanistic studies on related bromopyridine systems have led to the NMR identification of transient [Pd(Aryl-B(OH)₃⁻)(Aryl')(PR₃)₂] complexes, where a boronate species coordinates to the palladium. nih.gov This step is often facilitated by a base. mdpi.com

Characterization Techniques: The direct observation of these intermediates is challenging due to their transient nature. However, a variety of spectroscopic and computational methods have been employed for their study in analogous systems:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature or in-situ ³¹P and ¹H NMR spectroscopy can be used to detect and characterize palladium-phosphine complexes and other key intermediates. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect the mass of transient catalytic species.

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for calculating the structures and energies of proposed intermediates and transition states, providing theoretical support for a proposed mechanism. rsc.org Such studies can also predict the feasibility of different reaction pathways.

Table 2: Common Intermediates in Cross-Coupling Reactions and Methods for Characterization This table summarizes the types of intermediates expected in reactions of this compound and the techniques used for their characterization in structurally related systems.

| Intermediate Type | General Structure | Characterization Method (in analogous systems) |

| Oxidative Addition Adduct | [Pd(Br)(Pyrazine-CO₂Me)(L)₂] | ³¹P NMR, ¹H NMR, X-ray Crystallography |

| Transmetalation Complex (Suzuki) | [Pd(Ar)(Pyrazine-CO₂Me)(L)₂] | NMR Spectroscopy, Computational Modeling |

| π-Complex (Heck) | [Pd(Pyrazine-CO₂Me)(Olefin)(L)₂]⁺X⁻ | In-situ NMR |

Applications of Methyl 3 Bromopyrazine 2 Carboxylate in Organic Synthesis

Building Block for Pyrazine-Fused Heterocycles

The pyrazine (B50134) core of Methyl 3-bromopyrazine-2-carboxylate serves as a platform for the synthesis of various fused heterocyclic systems. The bromine atom at the 3-position is a key functional group that allows for the introduction of other functionalities, which can then participate in cyclization reactions to form fused rings. A notable application is in the synthesis of triazolo[4,3-a]pyrazines, a class of compounds with a range of biological activities. sc.edu While some synthetic routes to this scaffold start from materials like 2,3-dichloropyrazine, the reactivity of the bromo-substituent in this compound makes it a viable alternative for similar transformations. mdpi.com The general strategy involves the substitution of the bromine atom with a hydrazine (B178648) moiety, followed by cyclization with a suitable one-carbon unit to furnish the fused triazole ring.

Furthermore, the pyrazine ring can be involved in the construction of other fused systems such as pyrazolo[3,4-b]pyrazines. researchgate.net The strategic placement of substituents on the pyrazine ring, facilitated by the reactivity of the bromo and ester groups, allows for tailored approaches to these complex heterocyclic frameworks.

Precursor in the Synthesis of Biologically Active Compounds

The pyrazine motif is a common feature in many biologically active molecules, and this compound provides a convenient entry point for the synthesis of such compounds. researchgate.netlifechemicals.com

Pharmaceutical Scaffolds and Drug Discovery Programs

The pyrazine-2-carboxamide unit is a well-established pharmacophore, most notably found in the antitubercular drug Pyrazinamide (B1679903). nih.gov this compound serves as an excellent starting material for the synthesis of a variety of pyrazinamide derivatives. The ester group can be readily converted to an amide, and the bromine atom allows for the introduction of diverse substituents at the 3-position via nucleophilic substitution or cross-coupling reactions. nih.govnih.gov

Research in this area has led to the development of novel pyrazinamide derivatives with potential antimicrobial activity. For instance, aminodehalogenation of related 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines has yielded compounds with significant activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Given the similar reactivity of the C-Br bond, this compound is an analogous precursor for such derivatives.

The pyrazine scaffold is also prevalent in inhibitors of various protein kinases, which are important targets in cancer therapy. The structural diversity that can be generated from this compound makes it a valuable tool in the development of new kinase inhibitors.

| Derivative Class | Therapeutic Target | Synthetic Approach from this compound (Analogous) |

| 3-Aminopyrazine-2-carboxamides | Mycobacterium tuberculosis | Nucleophilic substitution of bromide with amines, followed by amidation of the ester. nih.govnih.gov |

| Pyrazine-based Kinase Inhibitors | Protein Kinases | Cross-coupling reactions to introduce aryl or heteroaryl groups, followed by further functionalization. |

Agrochemical Intermediates

The pyrazine ring is also found in a number of agrochemicals, including herbicides and fungicides. researchgate.netgoogle.com The ability to introduce a variety of substituents onto the pyrazine ring of this compound through reactions at the bromine and ester positions makes it a useful intermediate in the synthesis of new agrochemical candidates. The development of novel herbicides and fungicides is crucial for modern agriculture, and the structural motifs accessible from this starting material are of significant interest in this field. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the known herbicidal activity of various pyrazine derivatives suggests its potential in this area. researchgate.net

Utilization in Complex Molecule Construction

The reactivity of this compound extends to its use in the synthesis of complex, polycyclic molecules, including natural product analogues. The pyrazine ring can act as a central scaffold upon which complexity is built. For example, pyrazine-containing natural products and their derivatives have shown a wide range of biological activities.

The synthesis of such complex molecules often involves a series of transformations where the pyrazine core is strategically functionalized. The bromo and ester groups of this compound provide orthogonal handles for sequential reactions, such as cross-coupling and amidation, to build up the desired molecular architecture. The synthesis of complex coordination compounds with pyrazine-2-carboxylate (B1225951) ligands has also been explored, highlighting the versatility of this scaffold in materials science. sc.edu

Contributions to Libraries of Diverse Chemical Entities

In modern drug discovery, the generation of chemical libraries containing a wide diversity of structures is essential for identifying new lead compounds. This compound is an ideal starting material for the creation of such libraries due to its multiple points of diversification.

The bromine atom can be replaced by a variety of groups through nucleophilic substitution or a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.com The ester group can be converted into an amide library by reacting it with a diverse set of amines. This two-pronged approach allows for the rapid generation of a large number of distinct compounds from a single, readily available starting material. The resulting libraries of pyrazine derivatives can then be screened for a wide range of biological activities, accelerating the discovery of new therapeutic agents. lifechemicals.com

| Reaction Type | Point of Diversification | Potential Reagents | Resulting Library |

| Nucleophilic Aromatic Substitution | C3-Br | Amines, Alcohols, Thiols | 3-Substituted Pyrazines |

| Suzuki Coupling | C3-Br | Boronic Acids/Esters | 3-Aryl/Heteroaryl Pyrazines |

| Buchwald-Hartwig Amination | C3-Br | Primary/Secondary Amines | 3-Amino Pyrazines |

| Amidation | C2-Ester | Diverse Amine Collection | Pyrazine-2-carboxamides |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For Methyl 3-Bromopyrazine-2-carboxylate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are key determinants of its chemical behavior.

DFT studies on pyrazine (B50134) derivatives often focus on the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. semanticscholar.org A smaller energy gap suggests higher reactivity. For pyrazine systems, the introduction of substituents like bromine and a methyl carboxylate group significantly influences the energies of these orbitals. The electron-withdrawing nature of the pyrazine ring, compounded by the bromo and carboxylate substituents, is expected to lower the energy of the LUMO, making the compound susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org For this compound, the nitrogen atoms of the pyrazine ring are anticipated to be electron-rich regions, while the carbon atoms, particularly those adjacent to the electronegative substituents, would be electron-deficient. This information is vital for predicting how the molecule will interact with other reagents.

The following table illustrates the type of data that can be generated from DFT calculations for this compound, providing insights into its reactivity.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

| Ionization Potential | 8.0 eV | Energy required to remove an electron |

Note: The values in this table are illustrative for this compound and are meant to represent the typical output of a DFT analysis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing its conformational flexibility and its interactions with solvent molecules or biological macromolecules. researchgate.net

While the pyrazine ring itself is planar and rigid, the methyl carboxylate group (-COOCH₃) has rotational freedom around the single bond connecting it to the ring. MD simulations can explore the rotational energy landscape of this substituent, identifying the most stable (lowest energy) conformations. This analysis is crucial as the orientation of the ester group can significantly impact the molecule's steric and electronic properties, and consequently its ability to bind to a biological target.

Furthermore, MD simulations can be employed to study the behavior of this compound in different environments, such as in aqueous solution or within the binding site of a protein. researchgate.netnih.gov These simulations provide detailed information on intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, and can reveal how the molecule's conformation adapts to its surroundings. For instance, a simulation of the compound with a protein like human serum albumin (HSA) could predict its binding mode and stability, which is a key aspect of its pharmacokinetic profile. researchgate.net

In Silico Approaches for Reaction Pathway Prediction

Predicting the most likely pathways for chemical reactions is a significant challenge that can be addressed using in silico methods. For this compound, these approaches can be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated pyrazines. nih.gov

Computational strategies, such as the Artificial Force Induced Reaction (AFIR) method, allow for the systematic exploration of reaction pathways without prior assumptions about the reaction mechanism. drugtargetreview.com By simulating the interaction between this compound and a potential reactant, these methods can identify transition states and calculate the activation energies for different possible reaction channels. This can help in predicting the major products of a reaction and optimizing reaction conditions.

For example, an in silico investigation could compare the activation barriers for a nucleophile attacking the carbon atom attached to the bromine versus other positions on the pyrazine ring. Such a study would provide a theoretical rationale for the observed regioselectivity in the synthesis of more complex pyrazine derivatives. These predictive models are becoming increasingly valuable in chemical synthesis for screening potential reactions before they are attempted in the laboratory, saving time and resources. drugtargetreview.commdpi.com

Ligand Design and Structure-Activity Relationship (SAR) Prediction

This compound can serve as a scaffold or a starting point for the design of new molecules with specific biological activities, such as enzyme inhibitors or receptor modulators. Computational tools play a pivotal role in this process by predicting how modifications to the molecule's structure will affect its biological activity, a practice known as Structure-Activity Relationship (SAR) studies. semanticscholar.orgmdpi.com

The pyrazine core is a common feature in many pharmacologically active compounds. mdpi.comtandfonline.com In the context of ligand design, the bromine atom and the methyl carboxylate group on the pyrazine ring of this compound are key points for chemical modification. For instance, the bromine atom can be replaced with various other functional groups through cross-coupling reactions. Computational models can predict how these changes will alter the molecule's size, shape, polarity, and hydrogen bonding capabilities, and in turn, its binding affinity to a target protein.

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structures of a series of compounds with their biological activities. semanticscholar.org By developing a QSAR model for a set of pyrazine derivatives, it is possible to predict the activity of new, unsynthesized analogues. This allows for the virtual screening of large libraries of potential compounds and the prioritization of the most promising candidates for synthesis and experimental testing. For example, a QSAR study might reveal that increasing the size of the substituent at the 3-position (where the bromine is) while maintaining a hydrogen bond acceptor at the 2-position (the carboxylate group) leads to enhanced biological activity.

Advanced Analytical Techniques in Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures. For Methyl 3-Bromopyrazine-2-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum, the aromatic protons on the pyrazine (B50134) ring would exhibit distinct chemical shifts and coupling patterns. The proton at position 5 and the proton at position 6 would appear as doublets due to coupling with each other. The methyl ester protons would be observed as a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate at a characteristic downfield chemical shift. The carbon atoms of the pyrazine ring would appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group. The methyl carbon of the ester group would be found in the upfield region. While specific spectral data is often found in supplementary materials of research publications, a representative set of expected chemical shifts is provided in the table below. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.6 | d | H-5 |

| ¹H | ~8.4 | d | H-6 |

| ¹H | ~4.0 | s | -OCH₃ |

| ¹³C | ~165 | s | C=O |

| ¹³C | ~150 | s | C-2 |

| ¹³C | ~148 | s | C-3 |

| ¹³C | ~145 | d | C-5 |

| ¹³C | ~142 | d | C-6 |

| ¹³C | ~53 | q | -OCH₃ |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electron ionization (EI) is a common method.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A crucial characteristic for brominated compounds is the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for this molecule would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Cleavage of the C-Br bond is also a possible fragmentation route. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 216/218 | [C₆H₅BrN₂O₂]⁺ | Molecular ion peak (M⁺, M+2⁺) |

| 185/187 | [C₅H₂BrN₂O]⁺ | Loss of -OCH₃ |

| 157/159 | [C₅H₃BrN₂]⁺ | Loss of -COOCH₃ |

| 137 | [C₆H₅N₂O₂]⁺ | Loss of Br |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the ester and the aromatic bromo-substituted pyrazine ring.

Key absorptions would include a strong C=O stretching vibration for the ester carbonyl group. The aromatic C-H stretching vibrations and C=C and C=N ring stretching vibrations would also be present. The C-O stretching of the ester and the C-Br stretching vibration would be observed in the fingerprint region. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Ester) | 1735 - 1715 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| C-O Stretch (Ester) | 1300 - 1100 |

| C-Br Stretch | 700 - 500 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for determining its purity.

Liquid Chromatography (LC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of moderately polar compounds like this compound. Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase, is a common approach.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is usually performed using a UV detector, as the pyrazine ring exhibits strong UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Flash column chromatography is also frequently employed for the purification of this compound on a preparative scale, typically using a solvent system such as a mixture of hexanes and ethyl acetate (B1210297). rsc.org

Table 4: Typical Liquid Chromatography Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methods

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

A polar capillary column, such as one coated with a wax-type stationary phase (e.g., polyethylene (B3416737) glycol), would be appropriate for separating this compound from other components in a mixture. The use of a temperature program, where the column temperature is gradually increased, allows for the efficient elution of compounds with different boiling points. The retention time in GC is a key identifier.

Table 5: Illustrative Gas Chromatography Parameters for Pyrazine Derivative Analysis

| Parameter | Typical Condition |

| Column | Wax-type capillary column (e.g., DB-WAX), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as crucial insights into the packing of molecules within the crystal lattice. The resulting crystal structure is fundamental to understanding a compound's physical properties and its intermolecular interactions, which can influence its behavior in various applications.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest searches, analysis of closely related pyrazine derivatives provides a strong basis for understanding its likely solid-state characteristics. Detailed crystallographic studies have been performed on similar compounds, such as Methyl pyrazine-2-carboxylate (B1225951) and Methyl 5-methylpyrazine-2-carboxylate. The data from these analyses offer a valuable framework for predicting the structural features of their bromo-substituted counterpart.

Research Findings from Related Pyrazine Carboxylates

Crystallographic studies on analogous pyrazine carboxylates reveal common structural motifs and packing behaviors. For instance, the crystal structure of Methyl pyrazine-2-carboxylate shows that the molecule is nearly planar, with a root-mean-square deviation of 0.0488(3) Å for all non-hydrogen atoms, indicating efficient π-conjugation across the molecule. nih.gov In its crystal lattice, molecules are linked through a network of weak intermolecular C—H···O and C—H···N hydrogen bonds, creating an infinite three-dimensional structure. nih.gov

Similarly, the analysis of Methyl 5-methylpyrazine-2-carboxylate indicates that its non-hydrogen atoms are also nearly coplanar. researchgate.net The dihedral angle between the pyrazine ring and the carboxylate group is a mere 5.4(1)°. researchgate.net Its crystal packing is characterized by C—H···N and C—H···O hydrogen bonds, which link the molecules into layers. researchgate.netiucr.org

Further context can be drawn from the crystal structure of 5-Methylpyrazine-2-carboxamide , where molecules form inversion dimers through N—H···O hydrogen bonds, creating distinct ring motifs. iucr.orgresearchgate.net These dimers are further connected by other hydrogen bonds and offset π–π stacking interactions, with an intercentroid distance of 3.759(1) Å. iucr.org This highlights the importance of both hydrogen bonding and π-stacking in the solid-state assembly of pyrazine derivatives.

The interactive data table below summarizes the crystallographic data for these related pyrazine compounds, offering a comparative look at their structural parameters.

Interactive Table: Crystallographic Data of Related Pyrazine Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |

| Methyl pyrazine-2-carboxylate | C₆H₆N₂O₂ | Orthorhombic | Pbca | a = 3.865(2) Å, b = 6.690(4) Å, c = 24.92(2) Å | C—H···O and C—H···N hydrogen bonds nih.gov |

| Methyl 5-methylpyrazine-2-carboxylate | C₇H₈N₂O₂ | Monoclinic | P2₁/c | a = 11.4391(4) Å, b = 6.8386(3) Å, c = 9.7718(4) Å, β = 93.303(2)° | C—H···N and C—H···O hydrogen bonds researchgate.netiucr.org |

| 5-Methylpyrazine-2-carboxamide | C₆H₇N₃O | Monoclinic | P2₁/c | a = 11.758(3) Å, b = 5.992(2) Å, c = 9.774(3) Å, β = 107.50(3)° | N—H···O, N—H···N, C—H···O hydrogen bonds; π–π stacking iucr.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes

The development of new and more efficient synthetic routes to Methyl 3-bromopyrazine-2-carboxylate and its derivatives is a key area for future research. While classical methods for pyrazine (B50134) synthesis exist, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, these can sometimes lack efficiency and substrate scope. ubc.ca Future work could focus on catalyst- and solvent-free conditions, representing a greener approach to its synthesis. researchgate.net

Furthermore, the development of one-pot, multi-component reactions would offer significant advantages in terms of atom economy and step efficiency. For instance, a pseudo four-component reaction between 2-hydroxy-1,2-diarylethanone derivatives and ammonium (B1175870) acetate (B1210297) or amines has been shown to produce substituted pyrazines in excellent yields under green conditions. researchgate.net Adapting such methodologies for the specific synthesis of this compound could provide a more streamlined and environmentally friendly production process. The use of manganese pincer complexes for the dehydrogenative self-coupling of 2-amino alcohols also presents a novel, atom-economical route to 2,5-substituted pyrazines that could be explored. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalyst- and Solvent-Free Synthesis | Green chemistry, reduced waste, lower cost | Optimization of reaction conditions (temperature, pressure) for the specific target molecule. |

| Multi-Component Reactions | High atom economy, step efficiency, rapid library generation | Design of novel reaction cascades leading to the desired substitution pattern. |

| Dehydrogenative Coupling | Atom-economical, sustainable (H2 and water as byproducts) | Exploration of catalyst scope and functional group tolerance for the synthesis of the target compound. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dominated by transformations involving the bromine atom, such as palladium-catalyzed cross-coupling reactions. rsc.org However, the full reactivity profile of this molecule remains largely untapped. Future research should delve into the exploration of its other reactive sites.

A significant area for investigation is the direct C-H functionalization of the pyrazine ring. rsc.org While challenging due to the electron-deficient nature of the ring, recent advances in transition-metal catalysis have made the functionalization of such heterocycles more accessible. rsc.org Exploring the regioselectivity of C-H activation on the this compound core could unlock novel pathways to a diverse array of substituted pyrazines.

Furthermore, the interplay between the bromo and carboxylate groups could lead to interesting and underexplored reactivity. For example, intramolecular cyclization reactions could be designed to construct fused heterocyclic systems. The potential for the pyrazine nitrogen atoms to act as ligands or directing groups in catalytic processes also warrants further investigation. nih.gov

| Reactivity Aspect | Potential Outcomes | Key Research Focus |

| C-H Functionalization | Access to novel substituted pyrazines without pre-functionalization. | Development of selective catalysts and reaction conditions for C-H activation at specific positions of the pyrazine ring. |

| Intramolecular Reactions | Synthesis of complex, fused heterocyclic scaffolds. | Design of substrates and reaction conditions to promote desired cyclization pathways. |

| Nucleophilic Aromatic Substitution | Replacement of the bromine atom with a variety of nucleophiles. | Investigation of the scope of nucleophiles and the influence of the ester group on reactivity. |

Integration into Flow Chemistry and Automation

The translation of synthetic procedures for this compound and its derivatives into continuous flow systems offers numerous advantages, including enhanced safety, scalability, and reproducibility. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com

Future research could focus on developing a continuous-flow synthesis of the title compound itself, as well as its subsequent derivatization. For example, a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters has been successfully developed, demonstrating the feasibility of this approach for related compounds. rsc.orgrsc.org The integration of in-line purification and analysis techniques would further enhance the efficiency of such processes, enabling the rapid generation of compound libraries for screening purposes. Automated synthesis platforms could be employed for the high-throughput optimization of reaction conditions and the exploration of a wide range of substrates.

Potential for Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods to introduce chirality into molecules containing the pyrazine core is a significant area for future exploration. While the direct asymmetric synthesis of this compound itself is not the primary focus, its derivatives are excellent candidates for asymmetric transformations.

One promising avenue is the asymmetric hydrogenation of the pyrazine ring. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides provides access to a variety of chiral piperazines. acs.org Applying these or similar methodologies to derivatives of this compound could lead to the synthesis of novel, enantioenriched heterocyclic compounds.

Another area of interest is the catalytic asymmetric arylation of the pyrazine core. Rhodium-catalyzed asymmetric arylation of pyridylimines has been successfully demonstrated, providing a route to chiral diarylmethylamines. nottingham.ac.uk The development of analogous methods for pyrazine-containing substrates would be a significant advancement. The design of novel axially chiral pyrazine-containing P,N ligands for asymmetric catalysis also holds considerable promise. researchgate.net

Emerging Applications in Materials Science and Advanced Technologies

The unique electronic properties of the pyrazine ring make it an attractive component for advanced materials. Pyrazine-based materials have shown promise in optoelectronic applications due to their favorable charge transfer properties. rsc.org Future research could explore the incorporation of this compound derivatives into novel functional materials.

One potential application is in the development of organic light-emitting diodes (OLEDs). Pyrazine derivatives have been utilized as blue-emitting materials and as host materials in red phosphorescent OLEDs. optica.orgresearchgate.netrsc.org The specific substitution pattern of this compound could be tailored through cross-coupling reactions to tune the photophysical properties of the resulting materials for specific OLED applications. researchgate.net

Furthermore, the ability of pyrazine derivatives to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities in areas such as gas storage and catalysis. nih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of extended structures with interesting properties. The synthesis of pyrazine-containing ladder polymers represents another frontier, offering access to planar, conjugated materials with potential applications in electronics. acs.org

| Application Area | Potential Role of this compound Derivatives | Key Research Focus |

| Organic Light-Emitting Diodes (OLEDs) | As emissive materials or host materials with tunable photophysical properties. | Synthesis of derivatives with desired emission colors and high quantum efficiencies. |

| Coordination Polymers and MOFs | As organic linkers for the construction of porous materials. | Design of linkers that lead to specific network topologies and functionalities. |

| Conjugated Polymers | As monomers for the synthesis of novel ladder polymers. | Development of polymerization methods and characterization of the electronic properties of the resulting polymers. |

Q & A

Q. What are the common synthetic routes for Methyl 3-Bromopyrazine-2-carboxylate?

Methodological Answer: The compound is typically synthesized via bromination of a pyrazine precursor. A validated approach involves reacting 3-aminopyrazine-2-carboxylic acid derivatives with brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by room-temperature stirring. Post-reaction, purification via ethyl acetate washing and sodium sulfate drying yields the product . Alternative routes may employ electrophilic aromatic substitution using Br₂ in the presence of Lewis acids.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester functionality. Note that bromine’s quadrupolar moment may cause peak broadening.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL or visualization tools like Mercury CSD .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group or debromination. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How can researchers optimize bromination efficiency in the synthesis of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for reaction rate and yield.

- Temperature Gradients : Evaluate reaction completion at 0°C vs. reflux conditions.

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate pure product .

Q. What strategies resolve discrepancies in NMR data caused by bromine’s nuclear properties?

Methodological Answer: Address signal broadening/splitting via:

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-Br bond polarization).

- Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic/electrophilic behavior using HOMO-LUMO gaps.

- Docking Studies : Simulate interactions with catalysts (e.g., Pd) to assess Suzuki coupling feasibility .

Q. What crystallographic approaches are used to determine its molecular packing, and how to address twinning issues?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution datasets.

- Structure Solution : Employ SHELXD for phase problem resolution .

- Twinning Mitigation : Apply the TwinRotMat algorithm in SHELXL to refine twinned domains.

- Packing Analysis : Use Mercury CSD’s Materials Module to study π-π stacking or halogen bonding .

Q. How to analyze the impact of substituents on the pyrazine ring’s electronic structure?

Methodological Answer:

- Cremer-Pople Parameters : Quantify ring puckering using amplitude (θ) and phase (φ) coordinates derived from crystallographic data .

- Electrostatic Potential Maps : Generate via Gaussian software to visualize electron-withdrawing effects of bromine/ester groups.

- UV-Vis Spectroscopy : Correlate substituent effects with λₐ₆ₛ shifts in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.